4-Chloro-6-(4-bromoanilino)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7BrClN3 |
|---|---|
Molecular Weight |
284.54 g/mol |
IUPAC Name |
N-(4-bromophenyl)-6-chloropyrimidin-4-amine |
InChI |
InChI=1S/C10H7BrClN3/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H,(H,13,14,15) |
InChI Key |
CJAHOKSMKRFADK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=NC=N2)Cl)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloro 6 4 Bromoanilino Pyrimidine and Its Derivatives
Diverse Synthetic Routes and Mechanistic Considerations
The construction of the 4-chloro-6-(4-bromoanilino)pyrimidine scaffold can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired yield, and the need for regiochemical control in more complex derivatives.
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient heterocyclic systems like pyrimidine (B1678525). The presence of two electronegative nitrogen atoms in the pyrimidine ring sufficiently activates the carbon atoms, particularly at the C2, C4, and C6 positions, towards nucleophilic attack.
The most direct synthesis of this compound via SNAr typically starts with a di-substituted pyrimidine, such as 4,6-dichloropyrimidine (B16783). The reaction proceeds by the nucleophilic attack of 4-bromoaniline (B143363) on one of the electrophilic carbon atoms bearing a chlorine atom. This addition step forms a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed. In the case of pyrimidine, the negative charge can be delocalized onto the ring nitrogen atoms, which effectively stabilizes the complex and facilitates the subsequent elimination of the leaving group (chloride ion) to restore aromaticity. stackexchange.com
Regioselectivity is a key consideration in SNAr reactions on polysubstituted pyrimidines. For 4,6-dichloropyrimidine, the two chlorine-bearing carbons are electronically equivalent. However, the introduction of other substituents can influence which position is more susceptible to attack. Generally, nucleophilic attack at the C4 and C6 positions is favored over the C2 position. stackexchange.comstackexchange.com The reaction is typically performed in the presence of a base to deprotonate the aniline (B41778), enhancing its nucleophilicity, or to neutralize the HCl generated during the reaction.
Table 1: Representative Conditions for SNAr Amination of Chloropyrimidines
| Nucleophile | Pyrimidine Substrate | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Aniline | 2,4-Dichloro-5-methylpyrimidine | 2-MeTHF | Cs₂CO₃ | 100 | ~30 |
| Piperidine | 2-Chloro-4-thiomethoxy-pyrimidine | N/A | N/A | N/A | 94 |
| Various Amines | 2-Amino-4,6-dichloropyrimidine (B145751) | Propanol | Triethylamine | 120-140 (Microwave) | N/A |
This table presents generalized conditions from literature on related structures to illustrate typical parameters. acs.orgnih.gov
Transition-metal-catalyzed cross-coupling reactions have become powerful and versatile tools for the formation of C-N bonds, offering an alternative to classical SNAr methods. acs.org The Buchwald-Hartwig amination is a prominent example and is highly effective for coupling aryl amines with aryl halides or pseudohalides. nih.gov
This methodology can be applied to synthesize this compound by coupling 4-bromoaniline with 4,6-dichloropyrimidine. The reaction is catalyzed by a palladium complex, which typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. nih.gov
The catalytic cycle for the Buchwald-Hartwig amination generally involves three key steps:
Oxidative Addition : The active Pd(0) catalyst adds to the C-Cl bond of the 4,6-dichloropyrimidine, forming a Pd(II) intermediate.
Amine Coordination and Deprotonation : The 4-bromoaniline coordinates to the palladium center, and in the presence of a base, it is deprotonated to form an anilido complex.
Reductive Elimination : The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
A significant advantage of this method is its broad functional group tolerance and the ability to perform reactions under milder conditions than some SNAr reactions. The choice of ligand is critical for the reaction's success, as it influences the catalyst's stability, activity, and selectivity. nih.gov
The synthesis of derivatives of this compound often requires the introduction of additional functional groups at specific positions on the pyrimidine ring. Achieving regioselectivity is paramount. Several advanced strategies can be employed:
Directed Metalation : This technique involves the use of a directing group on the pyrimidine ring to guide a metalating agent (e.g., organolithium or magnesium reagents) to a specific position, usually adjacent to the directing group. Subsequent quenching with an electrophile introduces the desired functional group. For instance, the use of TMPMgCl·LiCl or TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to enable highly regioselective magnesiation or zincation of the pyrimidine core, allowing for controlled functionalization. nih.govnih.gov
Halogen Dance Reactions : In certain substrates, a halogen atom can be induced to "walk" or migrate to a different, more thermodynamically stable position on the ring under the influence of a strong base. This can be exploited to create isomers that are not accessible through direct synthesis.
Control via Substitution Patterns : The inherent electronic properties of the pyrimidine ring and its substituents can be used to control the position of further reactions. For example, in polychloropyrimidines, the presence of a bulky substituent at the C5 position can sterically hinder the adjacent C4 and C6 positions, thereby directing palladium-catalyzed amination selectively to the C2 position. acs.org Similarly, the electronic nature of a substituent (electron-donating or electron-withdrawing) can influence the reactivity of the different positions on the ring towards either nucleophilic or electrophilic attack.
While the parent compound this compound is achiral, its derivatives can possess stereocenters, making stereochemical control a critical aspect of their synthesis. This is particularly relevant when these compounds are developed as chiral ligands or as precursors to pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity. nih.gov
Strategies for achieving stereochemical control include:
Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials. For instance, a chiral amine could be used in place of 4-bromoaniline, or a chiral substituent could be introduced onto the pyrimidine ring using a chiral electrophile.
Asymmetric Catalysis : A chiral catalyst, often a transition metal complex with a chiral ligand, can be used to create a stereocenter with a preference for one enantiomer or diastereomer. This is a highly efficient method for generating chirality.
Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed.
The specific strategy employed would depend on the location of the desired stereocenter within the target derivative. For example, if a substituent at the C5 position of the pyrimidine ring were to be chiral, its introduction could be controlled using asymmetric metalation-alkylation sequences.
Catalytic Systems and Reaction Optimization
The efficiency of modern synthetic methods for preparing this compound and its derivatives is heavily reliant on the use of advanced catalytic systems and the careful optimization of reaction conditions.
As introduced in the context of cross-coupling reactions, transition metals are central to many C-N bond-forming strategies. rsc.orgnih.gov Palladium and copper are the most extensively used metals for this purpose.
Palladium Catalysis : The Buchwald-Hartwig amination is the preeminent palladium-catalyzed method. The success of this reaction is highly dependent on the choice of ligand, which modulates the reactivity of the palladium center. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are commonly employed as they promote the crucial oxidative addition and reductive elimination steps. nih.gov Optimization of the base, solvent, and temperature is essential to maximize yield and minimize side reactions.
Copper Catalysis : The Ullmann condensation is a classical copper-catalyzed C-N bond-forming reaction. While traditional Ullmann reactions required harsh conditions (high temperatures), modern protocols often use copper(I) salts (e.g., CuI) with various ligands (such as 1,10-phenanthroline (B135089) or diamines), allowing the reaction to proceed under much milder conditions. nih.gov Copper catalysis can sometimes offer different selectivity or be more effective for specific substrates compared to palladium.
The general mechanism for transition-metal-catalyzed C-N coupling involves an oxidative addition/reductive elimination cycle. rsc.org The choice between palladium and copper, along with the specific ligand and reaction conditions, allows chemists to fine-tune the synthesis for specific substrates and desired outcomes.
Table 2: Common Catalytic Systems for C-N Cross-Coupling on Heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) | Reaction Type |
|---|---|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos (Biarylphosphines) | K₃PO₄, Cs₂CO₃, NaOtBu | Toluene, Dioxane | 80-110 | Buchwald-Hartwig |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane/Water | 90-120 | Suzuki-type (for C-C), adaptable for C-N |
| CuI | 1,10-Phenanthroline, Picolinic Acid | K₃PO₄, K₂CO₃ | DMSO, DMF | 100-150 | Ullmann Condensation |
| NiCl₂(dppp) | dppp | NaH | THF | 60-80 | Nickel-Catalyzed Amination |
Data compiled from principles discussed in sources. nih.govnih.govresearchgate.net
Organocatalysis and Biocatalysis for Enhanced Selectivity
The regioselective synthesis of aminopyrimidines from precursors like 4,6-dichloropyrimidine presents a significant challenge, as nucleophilic attack can occur at either chlorine-bearing carbon. Modern catalytic systems offer solutions to control this selectivity.
Organocatalysis: Organocatalysis provides a metal-free approach to enhance reaction rates and selectivity. For nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines, specific organocatalysts can direct the incoming nucleophile to the desired position. A highly efficient and regioselective method for the SNAr amination of 2,4-dichloropyrimidine (B19661) has been developed using a combination of sodium sulfinate and tetrabutylammonium (B224687) bromide as catalysts. researchgate.net This strategy facilitates the synthesis of aminopyrimidines in a regio- and chemoselective manner, a principle that can be extended to the synthesis of this compound from 4,6-dichloropyrimidine. researchgate.net The catalyst system activates the pyrimidine ring, making one position more susceptible to nucleophilic attack by the aniline derivative.
Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. While specific enzymes for the direct synthesis of this compound are not widely reported, the application of enzyme classes like imine reductases (IREDs) and transaminases in the synthesis of amine-containing pharmaceuticals showcases their potential. mdpi.com For instance, biocatalytic routes can offer a greener alternative to transition-metal catalysis for creating chiral amine functionalities. mdpi.com In the context of derivatives, if a chiral center were introduced, enzymes could be instrumental in achieving high enantiomeric excess, a critical factor in pharmaceutical development. mdpi.comlivescience.io
Green Chemistry Principles in Compound Synthesis
Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. researchgate.net This technique uses dielectric heating to rapidly and uniformly increase the temperature of the reaction mixture, often leading to dramatic reductions in reaction times and improvements in product yields. nanobioletters.combohrium.com The synthesis of various aminopyrimidine derivatives has been successfully achieved using microwave-assisted protocols, with reactions completing in minutes rather than hours. nih.govrsc.orgnih.gov This eco-friendly method is highly efficient for the SNAr reaction required to produce the target compound. nanobioletters.com
Solvent-Free Protocols: Conducting reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste. The synthesis of 2-aminopyrimidine (B69317) derivatives has been demonstrated by fusing the reactants (e.g., 2-amino-4,6-dichloropyrimidine and various amines) in the presence of a base without any solvent. nih.gov This approach, often combined with microwave heating, provides a clean and efficient route to the desired products. researchgate.net
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Several hours | Moderate to Good | Standard laboratory setup. | nih.gov |
| Microwave-Assisted | 3-30 minutes | Good to Excellent (78-94%) | Rapid, high yields, energy efficient, eco-friendly. | nih.govnih.gov |
| Solvent-Free | Variable (often combined with MW) | Good to Excellent | Eliminates solvent waste, simplifies purification. | nih.govresearchgate.net |
Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. For the synthesis of this compound from 4,6-dichloropyrimidine and 4-bromoaniline, the reaction is a substitution, which inherently has a lower atom economy than an addition reaction because HCl is formed as a byproduct.
Reaction: C₄H₂Cl₂N₂ + C₆H₆BrN → C₁₀H₇BrClN₄ + HCl
Molecular Weight of Desired Product: 298.54 g/mol
Sum of Molecular Weights of Reactants: 148.97 g/mol + 172.02 g/mol = 320.99 g/mol
Atom Economy = (298.54 / 320.99) * 100% ≈ 93.0%
Waste Minimization: Minimizing waste is a primary goal of green chemistry. researchgate.net This involves not only maximizing atom economy but also reducing the amount of solvent, reagents, and energy used. The Environmental Factor (E-factor), which quantifies the mass of waste generated per unit of product, is a useful metric. researchgate.net Strategies to minimize waste in this synthesis include:
Using catalytic methods (organocatalysis, biocatalysis) to avoid stoichiometric activating agents.
Employing solvent-free or aqueous reaction conditions to reduce organic solvent waste. nih.govnih.gov
Optimizing reaction conditions to achieve high conversion and selectivity, which simplifies purification and reduces waste from side products.
Large-Scale Synthetic Considerations from a Chemical Process Perspective
Translating a laboratory synthesis to an industrial scale introduces a new set of challenges related to safety, cost, efficiency, and environmental impact.
Solvent Selection: While dipolar aprotic solvents like DMF are effective, their toxicity and high boiling points make them less desirable for large-scale production. acsgcipr.org Safer alternatives like 2-propanol or even water are preferred if they provide adequate results. nih.gov A switch to a greener solvent can significantly improve the process's safety and environmental profile.
Process Safety: Exothermic reactions must be carefully controlled on a large scale. The choice of reagents and conditions must be evaluated for potential hazards. For example, combining alcoholic solvents with strong acids at high temperatures can pose a risk. nih.gov
Reaction Work-up and Purification: The ideal industrial process involves a simple work-up, such as direct crystallization of the product from the reaction mixture. This minimizes the use of additional solvents for extraction and chromatography, thereby reducing waste and cost.
Cost-Effectiveness: The cost of starting materials, catalysts, solvents, and energy are critical factors. The reagents (4,6-dichloropyrimidine and 4-bromoaniline) are relatively accessible. Using inexpensive and recyclable catalysts is a key consideration.
Continuous Flow Synthesis: For large-scale manufacturing, shifting from traditional batch processing to continuous flow chemistry can offer significant advantages. Flow reactors provide better control over reaction parameters (temperature, pressure), improve safety, and can lead to higher yields and purity, aligning well with green chemistry and waste minimization principles. researchgate.net
Elucidation of Molecular Structure and Conformation
Advanced Spectroscopic Characterization for Structural Confirmation of Synthetic Products and Intermediates
Spectroscopic methods are fundamental for confirming the identity and purity of synthesized compounds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural assignment of organic molecules. For 4-Chloro-6-(4-bromoanilino)pyrimidine, both ¹H and ¹³C NMR would be essential.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) and the 4-bromoaniline (B143363) rings. The chemical shifts and coupling constants of these protons would provide information about their electronic environment and spatial relationships. For instance, the protons on the pyrimidine ring would likely appear as singlets or doublets in the aromatic region, while the protons on the 4-bromoaniline ring would exhibit a characteristic AA'BB' splitting pattern. The proton of the secondary amine (NH) would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments. The carbon atoms of the pyrimidine ring would resonate at different chemical shifts depending on their substitution. The carbons of the 4-bromoaniline moiety would also show distinct signals, with the carbon atom attached to the bromine atom being significantly influenced by the halogen's electronegativity and heavy atom effect.
Mass Spectrometry for Molecular Formula Verification and Fragmentation Pathway Analysis
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.
Molecular Formula Verification: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would allow for the unambiguous confirmation of the molecular formula, C₁₀H₇BrClN₃. The isotopic pattern of the molecular ion peak would be characteristic, showing contributions from the naturally occurring isotopes of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br).
Fragmentation Pathway Analysis: Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) could be employed to study the fragmentation pathways of the molecule. This would provide further structural information by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.
Functional Group Identification: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the pyrimidine ring, and C-Cl and C-Br stretching vibrations.
Vibrational Analysis: A detailed analysis of the vibrational spectra, often aided by computational methods, can provide a more complete picture of the molecular structure and bonding.
X-ray Crystallography for Solid-State Structure Determination
Analysis of Molecular Geometry, Bond Lengths, and Torsional Angles
A crystallographic study of this compound would provide precise measurements of:
Bond Lengths: The distances between bonded atoms, which can indicate bond order and strength.
Torsional Angles: The dihedral angles between different parts of the molecule, which define its conformation.
Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Range |
| Crystal System | Monoclinic / Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10-20 |
| b (Å) | 5-15 |
| c (Å) | 15-25 |
| β (°) | 90-110 |
| V (ų) | 1500-2500 |
| Z | 4 or 8 |
Supramolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions.
Hydrogen Bonding: The secondary amine group (N-H) would be expected to act as a hydrogen bond donor, potentially forming hydrogen bonds with the nitrogen atoms of the pyrimidine ring of neighboring molecules. This could lead to the formation of dimers or extended chains.
Halogen Bonding: The bromine and chlorine atoms could participate in halogen bonding interactions with electron-rich atoms of adjacent molecules.
π-π Stacking: The aromatic pyrimidine and phenyl rings could engage in π-π stacking interactions, further stabilizing the crystal packing.
Polymorphism, Co-crystallization, and Salt Forms
The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability, which are of significant interest in materials science and pharmaceutical development. For anilinopyrimidine derivatives, polymorphism has been observed. For instance, the antifungal agent pyrimethanil, an anilinopyrimidine, is known to exist in at least two polymorphic forms. The variation in crystal packing and molecular conformation between these forms arises from different arrangements of intermolecular hydrogen bonds.
Polymorphism: The existence of multiple crystalline forms for this compound is plausible. These potential polymorphs would likely differ in their crystal lattice arrangements and intermolecular interactions, such as hydrogen bonding between the amine hydrogen and the pyrimidine nitrogen atoms, as well as π-stacking interactions between the aromatic rings. The specific solvent and crystallization conditions would be expected to play a crucial role in determining which polymorphic form is obtained.
Co-crystallization: Co-crystallization is a technique used to form a crystalline structure containing two or more different molecules in the same crystal lattice. This can be a strategy to modify the physicochemical properties of a compound. For this compound, co-crystals could potentially be formed with pharmaceutically acceptable co-formers, such as carboxylic acids or other molecules capable of forming strong, directional intermolecular interactions like hydrogen bonds. Halogen bonding, an interaction involving the bromine or chlorine atoms, could also play a role in the formation of co-crystals with suitable halogen bond acceptors.
Salt Forms: The pyrimidine ring in this compound contains basic nitrogen atoms that can be protonated to form salts. The formation of salts with various acids is a common strategy to improve the solubility and bioavailability of chemical compounds. The selection of an appropriate counter-ion would be critical in determining the properties of the resulting salt.
Table 1: Potential Solid Forms of this compound and Their Characteristics This table is illustrative and based on general principles of solid-state chemistry, as specific experimental data for this compound is not available.
| Form | Description | Potential Intermolecular Interactions | Expected Properties |
| Polymorph I | A stable crystalline form. | N-H···N hydrogen bonds, π-π stacking. | Lower solubility, higher melting point. |
| Polymorph II | A metastable crystalline form. | Different N-H···N hydrogen bonding network, altered π-π stacking. | Higher solubility, lower melting point. |
| Co-crystal | A crystalline solid with a co-former (e.g., benzoic acid). | Hydrogen bonding between the compound and co-former. | Modified solubility and dissolution rate. |
| Salt Form | An ionic solid with a counter-ion (e.g., hydrochloride). | Ionic interactions, hydrogen bonding. | Significantly enhanced aqueous solubility. |
Computational Approaches to Conformational Analysis
Computational chemistry provides powerful tools to investigate the conformational preferences and molecular properties of this compound at the atomic level. These methods are particularly valuable in the absence of experimental structural data.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to determine the optimized or lowest energy geometry of a molecule. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.
A likely ground state geometry would feature a non-planar arrangement between the pyrimidine and the 4-bromoanilino rings due to steric hindrance around the linking C-N bond. The calculations would also provide insights into the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the molecule's reactivity.
Table 2: Predicted Ground State Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical but realistic data based on DFT calculations of analogous molecules.
| Parameter | Predicted Value |
| C-N (pyrimidine-aniline) bond length | ~1.38 Å |
| C-Cl bond length | ~1.74 Å |
| C-Br bond length | ~1.90 Å |
| Pyrimidine-Aniline dihedral angle | ~30-50° |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
While DFT is excellent for determining ground state geometries, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the full conformational landscape of a flexible molecule like this compound.
Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the flexible bonds, an MM approach can identify various low-energy conformations (conformers).
Molecular Dynamics (MD): MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. An MD simulation can reveal how the molecule explores different conformations in a given environment (e.g., in a solvent) and can provide insights into the dynamic behavior and flexibility of the molecule. For this compound, MD simulations would be particularly useful for understanding the rotational dynamics around the C-N bond linking the two ring systems.
Torsional Potential Energy Surface Mapping and Energy Minimization
A key conformational feature of this compound is the rotation around the bond connecting the pyrimidine ring to the anilino nitrogen. A torsional potential energy surface (PES) map can be generated by systematically rotating this dihedral angle and calculating the energy at each step using quantum mechanical methods like DFT.
This mapping reveals the energy barriers to rotation and identifies the most stable conformations (energy minima). The PES for this molecule is expected to show distinct energy wells corresponding to stable, non-planar conformations and energy barriers that must be overcome for the rings to rotate relative to one another. Energy minimization algorithms are then used to precisely locate the lowest energy points on this surface, corresponding to the most probable conformations of the molecule.
Chemical Reactivity and Derivatization Strategies
Functional Group Transformations and Selectivity
The strategic derivatization of 4-Chloro-6-(4-bromoanilino)pyrimidine hinges on the differential reactivity of its three main functional groups. The electron-deficient nature of the pyrimidine (B1678525) ring activates the C4-chloro group for nucleophilic substitution, while the carbon-bromine bond on the aniline (B41778) moiety is amenable to palladium-catalyzed cross-coupling reactions. The anilino nitrogen, acting as a nucleophilic center, offers a further site for modification through alkylation or acylation, and can participate in intramolecular cyclization reactions to form fused heterocyclic systems.
The chlorine atom at the C4 position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the two ring nitrogen atoms. researchgate.net This makes it the most labile site for reactions with a wide range of nucleophiles. This high reactivity is a cornerstone of its use as a synthetic intermediate. thieme.de
Nucleophilic Aromatic Substitution (SNAr): The C4-chloro group can be readily displaced by various nitrogen, oxygen, and sulfur nucleophiles. Reactions with primary and secondary amines, including substituted anilines and piperazines, proceed efficiently, often under mild thermal or microwave-assisted conditions, to yield 4-amino-6-(4-bromoanilino)pyrimidine derivatives. nih.govnih.govpreprints.org This reaction is a fundamental step in the synthesis of numerous biologically active compounds, particularly kinase inhibitors, where the 2,4-diaminopyrimidine (B92962) core is a common pharmacophore. frontiersin.org For example, the reaction of 2-amino-4-chloropyrimidine (B19991) derivatives with substituted amines is a key strategy in developing novel anticancer agents. nih.gov
| Nucleophile | Reagents and Conditions | Product Type | Yield (%) | Reference(s) |
| Substituted Amines | Isopropanol, reflux, 5 h | 4-Anilinoquinolines | Not specified | preprints.org |
| Piperazine | Triethylamine, Isopropanol | 4-(Piperazin-1-yl)pyrimidine | Not specified | frontiersin.org |
| 3-Bromoaniline | Not specified | 4-(3-Bromoanilino)pyrrolo[2,3-d]pyrimidine | Not specified | nih.gov |
| Various Anilines | HCl, 2-Propanol, 80 °C, 22 h | 4-Anilinopyrrolo[2,3-d]pyrimidines | 56-94% | preprints.orgntnu.no |
Cross-Coupling Reactions: While less common than SNAr for this position, the C4-chloro group can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. nih.gov However, these reactions often require more forcing conditions compared to the analogous C-Br bond, providing a basis for selective transformations. nih.gov
The bromo group on the aniline ring provides a second major handle for diversification, primarily through palladium-catalyzed cross-coupling reactions. The relative reactivity of C-Br versus C-Cl bonds in such transformations is a key consideration for achieving selectivity. Generally, the oxidative addition of a C-Br bond to a Pd(0) center is faster than that of a C-Cl bond. nih.gov This differential reactivity allows for selective functionalization of the bromoanilino moiety while leaving the C4-chloro group intact for subsequent modification.
Palladium-Catalyzed Cross-Coupling:
Suzuki-Miyaura Coupling: This reaction enables the formation of a new C-C bond by coupling the bromoanilino moiety with various aryl or heteroaryl boronic acids. This strategy can be used to introduce diverse aromatic systems, significantly expanding the structural complexity of the molecule.
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, can install alkynyl groups. This is a valuable method for creating rigid scaffolds or introducing functional groups that can be further elaborated. nih.gov Catalyst choice can be crucial for controlling regioselectivity in dihalo-substrates. rsc.org
Heck Reaction: The Heck reaction allows for the coupling of the aryl bromide with alkenes to form substituted olefins, providing another avenue for C-C bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org
Buchwald-Hartwig Amination: This reaction can be used to form a new C-N bond, though it is more commonly applied to the C-Cl bond on the pyrimidine ring. Selective conditions would be required to favor reaction at the C-Br site.
At present, specific literature detailing radical reactions on the this compound scaffold is not extensively documented.
The secondary amine linker serves as a third reactive site, capable of acting as a nucleophile in alkylation and acylation reactions, or participating in intramolecular cyclizations.
Alkylation and Acylation: The anilino nitrogen can be alkylated using alkyl halides in the presence of a base. nih.govrsc.org For instance, N-methylation has been successfully demonstrated on the analogous 2-amino-4-(3-bromoanilino)pyrrolo[2,3-d]pyrimidine system, indicating that this position is available for modification. nih.gov This modification can be crucial for modulating the biological activity and physicochemical properties of kinase inhibitors by altering hydrogen bonding patterns and conformation. nih.gov Acylation with acyl chlorides or anhydrides would similarly yield the corresponding N-acyl derivatives, further diversifying the molecular scaffold.
Cyclization Strategies: The anilino nitrogen, in conjunction with a suitably functionalized pyrimidine ring, can undergo intramolecular cyclization to form fused polycyclic systems. A common strategy involves an intramolecular nucleophilic substitution or a palladium-catalyzed C-N bond formation. For example, an appropriately substituted anilinopyrimidine can be a precursor to a pyrimido[4,5-b]indole, a scaffold of significant interest in medicinal chemistry. nih.govmdpi.comresearchgate.netnih.gov This transformation often involves the formation of a new bond between the anilino nitrogen and the C5 position of the pyrimidine ring, which typically requires prior functionalization at C5.
The pyrimidine ring itself, while generally electron-deficient, can undergo certain transformations, particularly at the C5 position.
Electrophilic Aromatic Substitution: The C5 position of the pyrimidine ring is the most susceptible to electrophilic attack. The electron-donating nature of the anilino group at C6 enhances the electron density at C5, making electrophilic substitution more feasible than on an unsubstituted pyrimidine. The Vilsmeier-Haack reaction, which uses a phosphorus oxychloride/DMF reagent system, is a classic method for the formylation of electron-rich aromatic and heteroaromatic rings and could be applied to introduce a formyl group at the C5 position. chemistrysteps.comijpcbs.comorganic-chemistry.orgwikipedia.org Similarly, electrophilic halogenation, such as iodination, has been shown to be highly regioselective at the C5 position of pyrimidine nucleotides. nih.gov
Metalation: Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In the context of this compound, the anilino nitrogen could potentially act as a directed metalation group (DMG), directing a strong base like n-butyllithium to deprotonate the ortho-position of the aniline ring. unblog.frharvard.eduuwindsor.ca This would generate a lithiated species that could be quenched with various electrophiles, allowing for precise substitution adjacent to the amino linker.
Synthetic Utility as a Precursor for Novel Chemical Entities
The multi-faceted reactivity of this compound makes it an exceptionally useful starting material for generating libraries of diverse chemical compounds. Its ability to undergo sequential and site-selective reactions allows for a modular approach to building complex molecules with potential therapeutic applications, most notably as kinase inhibitors. nih.gov
The synthesis of diversified pyrimidine-based scaffolds from this compound typically follows a strategy of sequential functionalization of the reactive sites. The high reactivity of the C4-chloro group towards nucleophilic substitution is often exploited in the first step.
A common synthetic route involves:
Nucleophilic substitution at C4: Reaction with a diverse range of amines, alcohols, or thiols to install a variety of substituents at the 4-position. frontiersin.org
Cross-coupling at the C-Br position: The resulting product, which still contains the bromo handle, can then undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) to introduce further diversity.
Modification of the anilino-N: The secondary amine can be alkylated as a final step to fine-tune the properties of the molecule. nih.gov
This stepwise approach allows for the systematic exploration of the chemical space around the 4,6-disubstituted pyrimidine core. This scaffold is prevalent in a multitude of kinase inhibitors, where the pyrimidine ring acts as a hinge-binding motif, and the substituents at the C4 and C6 positions occupy different pockets of the ATP-binding site, dictating potency and selectivity. frontiersin.orgnih.gov The derivatization of this precursor is therefore a key strategy in the discovery of new therapeutic agents. mdpi.com
Integration into Complex Organic Molecules and Natural Product Mimics
The 4-chloro-6-(anilino)pyrimidine core is a recognized pharmacophore, particularly in the design of kinase inhibitors. Its structural resemblance to the adenine (B156593) core of ATP allows it to function as a "hinge-binder" in the ATP-binding pocket of various kinases. The derivatization of this compound is a key strategy for developing potent and selective therapeutic agents.
While direct incorporation of this compound into natural product mimics is not extensively documented, its derivatization into complex, biologically active molecules that mimic the function of natural ligands is a common theme in medicinal chemistry. The primary route for this integration is through the nucleophilic aromatic substitution (SNAr) of the C4-chloro group. This reaction is highly efficient and allows for the introduction of a wide array of substituents, leading to the synthesis of complex molecules with potential therapeutic applications.
For instance, related 4-anilino-6-chloropyrimidine scaffolds are key intermediates in the synthesis of potent kinase inhibitors. The general strategy involves the displacement of the C4-chloro group with various amines or other nucleophiles to introduce diversity and modulate the biological activity of the resulting compounds. The 4-bromoanilino moiety serves as a valuable handle for further functionalization via cross-coupling reactions, enabling the construction of intricate molecular designs.
Table 1: Examples of Complex Molecules Derived from Related 4-Anilino-6-chloropyrimidine Scaffolds
| Starting Material Analogue | Reagent/Reaction Condition | Resulting Complex Molecule | Therapeutic Target |
| 4-Chloro-6-(substituted-anilino)pyrimidine | Various amines, SNAr | Substituted 4,6-diaminopyrimidines | Kinases, GPCRs |
| 4-Chloro-6-(anilino)pyrimidine-5-carbonitrile | Alkoxides, SNAr | 4-Alkoxy-6-(anilino)pyrimidine-5-carbonitriles | Tyrosine Kinases |
| 2,4-Dichloro-6-(substituted-anilino)pyrimidine | Selective amination | 2-Amino-4-chloro-6-(substituted-anilino)pyrimidine | Multiple Kinases |
The synthesis of these complex molecules often involves a multi-step approach where the this compound core is assembled and subsequently elaborated. The bromo- and chloro-substituents provide orthogonal handles for sequential reactions, a strategy that is crucial for the controlled construction of complex organic molecules.
Multi-Component Reactions (MCRs) Incorporating the Compound
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot. While specific MCRs incorporating this compound are not prominently reported, the pyrimidine scaffold, in general, is a common participant in such reactions. The inherent reactivity of the chloropyrimidine moiety makes it an excellent electrophilic partner in MCRs.
One of the most well-known MCRs for the synthesis of pyrimidine derivatives is the Biginelli reaction. rsc.orgmdpi.com Although the classical Biginelli reaction synthesizes dihydropyrimidinones, variations of this reaction and other MCRs can be envisioned to incorporate a pre-formed anilinopyrimidine scaffold. For example, a three-component reaction could potentially involve a derivative of this compound where the chloro group is replaced by a suitable nucleophile, an aldehyde, and an active methylene (B1212753) compound.
The development of novel MCRs is an active area of research, and the use of functionalized pyrimidines like this compound as building blocks holds significant potential. The ability to introduce multiple points of diversity in a single step makes MCRs an attractive strategy for the rapid generation of chemical libraries for drug discovery.
Table 2: Plausible Multi-Component Reaction Strategies Involving Anilinopyrimidine Scaffolds
| MCR Type | Potential Components | Resulting Scaffold |
| Biginelli-like Reaction | Anilinopyrimidine derivative, Aldehyde, Urea/Thiourea | Dihydropyrimidinone fused to anilinopyrimidine |
| Hantzsch-like Pyridine Synthesis | Anilinopyrimidine-β-enaminone, Aldehyde, β-Ketoester | Dihydropyridine-fused anilinopyrimidine |
| Ugi Reaction | Anilinopyrimidine-amine, Aldehyde, Isocyanide, Carboxylic acid | α-Acylamino-carboxamide with anilinopyrimidine moiety |
Chemoselective Modification and Orthogonal Protection Strategies for Multi-functionalization
The presence of two distinct halogen atoms at different positions on the this compound molecule offers a prime opportunity for chemoselective modifications. The differential reactivity of the aryl-bromide and the heteroaryl-chloride allows for selective functionalization, which is a cornerstone of modern synthetic strategy for creating poly-functionalized molecules.
The C4-chloro group on the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine nitrogens. In contrast, the C-Br bond on the aniline ring is more amenable to transformations involving organometallic intermediates, such as transition-metal-catalyzed cross-coupling reactions. This difference in reactivity allows for a stepwise and controlled derivatization of the molecule.
Chemoselective Cross-Coupling Reactions:
A common strategy for the selective functionalization of dihalogenated heterocycles is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov The choice of catalyst, ligands, and reaction conditions can often be tuned to favor the reaction at one halogen over the other. Generally, the reactivity of aryl halides in these couplings follows the order I > Br > Cl. This suggests that the bromo group on the aniline ring would be more reactive than the chloro group on the pyrimidine ring under certain Suzuki-Miyaura conditions.
Table 3: Predicted Chemoselective Reactions on this compound
| Reaction Type | Reagent/Catalyst | Predicted Site of Reaction | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh3)4, base | C-Br on aniline ring | 4-Chloro-6-(4'-aryl-anilino)pyrimidine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | C-Cl on pyrimidine ring | 4-Amino-6-(4-bromoanilino)pyrimidine |
| Nucleophilic Aromatic Substitution | Amine, base | C-Cl on pyrimidine ring | 4-Amino-6-(4-bromoanilino)pyrimidine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-Br on aniline ring | 4-Chloro-6-(4-alkynyl-anilino)pyrimidine |
Orthogonal Protection Strategies:
For a more complex, multi-step synthesis involving the derivatization of both the pyrimidine and aniline rings, orthogonal protection strategies would be essential. While the inherent differential reactivity of the C-Cl and C-Br bonds provides a degree of orthogonality, protecting groups can offer an additional layer of control.
For example, the secondary amine linker could be protected, for instance, with a Boc group, to prevent side reactions during the functionalization of the halo-substituents. The choice of protecting group would need to be carefully considered to ensure its stability during the planned derivatization steps and its selective removal without affecting other parts of the molecule.
An orthogonal protection strategy could involve the following hypothetical sequence:
Protection of the secondary amine.
Selective cross-coupling at the more reactive C-Br bond.
Nucleophilic substitution at the C-Cl bond.
Deprotection of the secondary amine.
This stepwise approach, enabled by the combination of chemoselectivity and orthogonal protection, would allow for the synthesis of highly complex and precisely functionalized molecules based on the this compound scaffold.
Advanced Computational Chemistry and Theoretical Modeling of 4 Chloro 6 4 Bromoanilino Pyrimidine
Electronic Structure Calculations and Quantum Chemical Descriptors
Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution and derive a host of quantum chemical descriptors that quantify the molecule's reactivity, stability, and electrostatic nature.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity.
For 4-Chloro-6-(4-bromoanilino)pyrimidine, the HOMO would likely be distributed across the electron-rich anilino and pyrimidine (B1678525) ring systems, particularly the nitrogen atoms and the aromatic rings which have pi-electron density. The LUMO, conversely, would be expected to be located over the electron-deficient pyrimidine ring, influenced by the electron-withdrawing chlorine atom.
A smaller HOMO-LUMO energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This would indicate a higher propensity for this compound to engage in chemical reactions. A theoretical FMO analysis would precisely map the spatial distribution of these orbitals and calculate their energy levels, providing a quantitative basis for predicting how the molecule interacts with other reagents.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Properties for this compound (Note: The following values are illustrative examples based on similar heterocyclic compounds and are not from published calculations on the specific target molecule.)
| Parameter | Energy (eV) | Description |
| HOMO Energy (EHOMO) | -6.5 | Indicates electron-donating capability. |
| LUMO Energy (ELUMO) | -1.8 | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | 4.7 | Correlates with chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent varying levels of electrostatic potential, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Typically, red and yellow shades indicate negative potential (electron-rich areas), blue shades indicate positive potential (electron-poor areas), and green indicates neutral potential.
For this compound, an MEP map would be expected to show significant negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the amino bridge due to their lone pairs of electrons. These regions would be the most likely sites for electrophilic attack. Conversely, positive potential (blue) would likely be concentrated around the hydrogen atoms, particularly the N-H proton of the anilino group, making it a potential site for nucleophilic interaction or hydrogen bonding. The regions near the electronegative chlorine and bromine atoms would also influence the potential distribution. Such a map is invaluable for understanding intermolecular interactions, including drug-receptor binding, where electrostatic complementarity is key.
Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. Global reactivity descriptors like chemical potential, hardness, softness, and electrophilicity can be calculated from the HOMO and LUMO energies. These indices provide a general measure of a molecule's reactivity.
For a more detailed, site-specific analysis, Fukui functions are employed. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the precise identification of the most reactive atomic sites for nucleophilic, electrophilic, and radical attacks.
f+(r) : Predicts the site for nucleophilic attack (where an electron is added).
f-(r) : Predicts the site for electrophilic attack (where an electron is removed).
f0(r) : Predicts the site for radical attack.
In this compound, the carbon atom attached to the chlorine atom on the pyrimidine ring is expected to be a primary site for nucleophilic attack, which would be indicated by a high f+ value. The nitrogen atoms and various positions on the aromatic rings would likely be the most susceptible to electrophilic attack, corresponding to high f- values. Calculating these indices provides a quantitative ranking of atomic reactivity, offering a more refined prediction than MEP analysis alone.
Prediction of Spectroscopic Properties
Computational methods are also extensively used to predict spectroscopic data, which can be crucial for validating experimentally synthesized structures and interpreting spectral results.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.
By calculating the theoretical chemical shifts for this compound and comparing them to experimental spectra, one can confirm the proposed structure. This is particularly useful for complex molecules where spectral assignment is ambiguous. The accuracy of these predictions depends on the level of theory and basis set used in the calculation. Discrepancies between computed and experimental shifts can often be rationalized by considering solvent effects and molecular dynamics, which are not always captured in standard gas-phase calculations.
Table 2: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for Key Carbon Atoms in this compound (Note: The following values are illustrative and not based on published calculations for the specific target molecule.)
| Carbon Atom Position | Predicted δ (ppm) | Experimental δ (ppm) |
| C4 (C-Cl) | 160.5 | 159.8 |
| C6 (C-N) | 162.1 | 161.5 |
| C1' (C-Br) | 118.0 | 117.2 |
| C4' (C-N) | 140.2 | 139.6 |
Vibrational Frequency Calculations (IR/Raman)
Computational chemistry can simulate the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding intensities can be obtained.
For this compound, these calculations would predict the characteristic stretching and bending frequencies for key functional groups, such as the N-H stretch of the amino group, C-Cl and C-Br stretches, and the various C=C and C=N stretching modes within the aromatic and pyrimidine rings. Theoretical spectra are often scaled by an empirical factor to better match experimental results, accounting for systematic errors in the computational methods. This analysis is invaluable for assigning the bands in an experimental spectrum to specific molecular motions, providing a complete vibrational characterization of the molecule.
UV-Vis Absorption and Fluorescence Spectrum Prediction and Analysis
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and analyzing the electronic absorption and emission spectra of molecules like this compound. These predictions help in understanding the electronic transitions that give rise to its optical properties.
The prediction of UV-Vis spectra involves calculating the excitation energies and oscillator strengths for the transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). The primary absorption band is typically associated with the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition. For this compound, this transition involves the π-electron system of the pyrimidine and anilino rings. Theoretical calculations can reveal how substituents like the chlorine and bromine atoms influence the energy levels of these orbitals and, consequently, the absorption wavelength (λmax).
Fluorescence spectra are predicted by first optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition back to the ground state (S₀). The difference between the absorption and emission maxima is known as the Stokes shift, which is influenced by geometric relaxation in the excited state and interactions with the solvent. mdpi.com
Below is a representative table illustrating the kind of data generated from a TD-DFT calculation for this compound in a common solvent like methanol (B129727).
Table 1: Predicted UV-Vis Absorption and Fluorescence Data for this compound Note: These are illustrative values based on typical calculations for similar aromatic pyrimidine derivatives.
| Parameter | Predicted Value | Major Contribution |
|---|---|---|
| Max. Absorption Wavelength (λmax) | 350 nm | HOMO → LUMO (π → π*) |
| Molar Absorptivity (ε) | 25,000 M⁻¹cm⁻¹ | High Oscillator Strength |
| Max. Fluorescence Wavelength (λem) | 450 nm | S₁ → S₀ |
| Stokes Shift | 100 nm | Geometric Relaxation |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, such as the common nucleophilic aromatic substitution (SNAr) reactions that this compound undergoes. By mapping the potential energy surface, chemists can identify the most likely reaction pathways.
A critical step in understanding a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. For an SNAr reaction on this compound (e.g., substitution of the chlorine atom by an amine), the transition state involves the formation of a high-energy intermediate known as a Meisenheimer complex. chemrxiv.org
Computational methods are used to locate the precise geometry of this transition state. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com
Once the transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the reaction pathway from the transition state forwards to the products and backwards to the reactants, confirming that the identified TS correctly connects the intended reactants and products on the potential energy surface. mdpi.com
The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡). This barrier is a key determinant of the reaction rate. A lower energy barrier corresponds to a faster reaction. Computational models can calculate these barriers with high accuracy, allowing for the comparison of different reaction pathways or the reactivity of different substrates. mdpi.com
For instance, a computational study could compare the energy barrier for a nucleophilic attack at the C4 position (bearing the chlorine) versus other positions on the pyrimidine ring, explaining the observed regioselectivity of the reaction.
The reaction rate constant (k) can be estimated using the activation energy barrier within the framework of Transition State Theory (TST), as described by the Eyring equation. This allows for a quantitative prediction of reaction kinetics under different temperature conditions.
Table 2: Illustrative Calculated Kinetic and Thermodynamic Data for a Hypothetical SNAr Reaction Note: Values are representative for a nucleophilic substitution on a chloropyrimidine derivative.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Transition State Imaginary Frequency | -350 cm⁻¹ | Confirms TS identity |
| Activation Energy (ΔE‡) | 20 kcal/mol | Energy barrier to reaction |
| Gibbs Free Energy of Activation (ΔG‡) | 25 kcal/mol | Determines reaction rate |
Molecular Dynamics Simulations and Solvation Studies
While quantum mechanical calculations are excellent for studying individual molecules and reaction pathways, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solution, providing insights into dynamic processes and intermolecular interactions over time. nih.gov
The choice of solvent can significantly impact the conformation of this compound and its reactivity. Solvation models, both implicit (like the Polarizable Continuum Model, PCM) and explicit (where individual solvent molecules are included), are used to study these effects.
MD simulations can reveal how solvent molecules arrange around the solute and how this solvation shell stabilizes or destabilizes the ground state, transition state, and product. For polar reactions like SNAr, polar solvents typically stabilize the charged transition state more than the neutral reactants, thus lowering the activation energy and accelerating the reaction. miami.edu Simulations can also show how specific hydrogen bonding between the solvent and the pyrimidine nitrogen atoms or the anilino N-H group can influence the molecule's preferred conformation and electronic properties.
In a solution or solid state, molecules of this compound interact with each other and with solvent molecules. MD simulations can model these intermolecular interactions, which include van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding.
These simulations can predict bulk properties like solubility and diffusion coefficients. They can also provide a detailed picture of molecular aggregation or π-stacking between the aromatic rings of the pyrimidine and bromoaniline moieties. Understanding these interactions is crucial for applications in materials science and for designing crystallization processes. The simulations track the positions and velocities of all atoms over time, providing a dynamic view of how the molecules behave and interact in a realistic environment.
Table 3: Summary of Compounds Mentioned
| Compound Name |
|---|
Molecular Interactions and Mechanistic Investigations in Vitro & Computational Approaches
Molecular Dynamics Simulations for Dynamic Interaction AnalysisThe scientific record contains no molecular dynamics simulations for 4-Chloro-6-(4-bromoanilino)pyrimidine. Therefore, information regarding its conformational changes upon binding to a target or the stability and dynamics of any potential ligand-target complexes is unavailable.
While the pyrimidine (B1678525) scaffold is a common feature in many compounds that have undergone extensive computational and in vitro analysis, the specific substitutions present in this compound (a chloro group at position 4 and a 4-bromoanilino group at position 6) define its unique chemical properties. Extrapolating findings from other, different pyrimidine derivatives to this specific molecule would be scientifically unsound.
Further research and dedicated computational and experimental studies are required to elucidate the molecular interactions and mechanistic profile of this compound. Such investigations would be necessary to generate the specific data requested for a detailed analysis of its potential as a biologically active agent.
Water Molecule Dynamics in Binding Pockets and Allosteric Sites
Computational studies on the binding of various ligands to protein targets have revealed the critical role of water molecules in mediating and stabilizing ligand-protein interactions. In the context of this compound and its analogues, the dynamics of water molecules within the binding pockets and allosteric sites of target proteins are of significant interest.
Molecular docking simulations of pyrimidine derivatives in the active sites of various enzymes often identify conserved water molecules that form hydrogen bond networks, bridging the ligand and amino acid residues of the protein. These water-mediated interactions can significantly contribute to the binding affinity and selectivity of the compound. For instance, in the active site of a kinase, a water molecule might form a hydrogen bond with the pyrimidine nitrogen and a key backbone carbonyl group of the protein, thus anchoring the ligand in a favorable conformation.
The displacement of high-energy water molecules from a hydrophobic binding pocket upon ligand binding can also be a major thermodynamic driving force for the interaction. The 4-bromoanilino and chloropyrimidine moieties of the title compound possess both hydrophobic surfaces and hydrogen bonding capabilities, suggesting that its interaction with a target protein could involve a combination of direct interactions and water-mediated contacts. The precise role of water molecules would be target-dependent and could be elucidated through advanced computational techniques such as molecular dynamics simulations and free energy calculations.
In Vitro Mechanistic Studies of Molecular Binding and Inhibition
In vitro studies are essential for characterizing the molecular mechanisms of binding and inhibition of a compound. While specific data for this compound is not extensively available, the following sections outline the standard experimental approaches used for similar pyrimidine derivatives.
Enzyme kinetic studies are fundamental to understanding how a compound affects enzyme activity. For pyrimidine derivatives that act as enzyme inhibitors, these studies can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and provide quantitative measures of potency, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
For instance, a study on a series of novel pyrimidine derivatives targeting metabolic enzymes such as carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) revealed their potent inhibitory activities. nih.gov The inhibition constants (Ki) for these compounds were in the nanomolar range, indicating high-affinity binding. nih.gov The type of inhibition was also determined, providing insights into whether the compounds bind to the active site or an allosteric site of the enzymes.
A hypothetical enzyme kinetic study for this compound against a target kinase, for example, would involve measuring the initial reaction rates at various substrate and inhibitor concentrations. The data would then be plotted using methods like the Lineweaver-Burk plot to determine the mechanism of inhibition.
Table 1: Illustrative Enzyme Inhibition Data for Related Pyrimidine Derivatives
| Compound Class | Target Enzyme | K | Inhibition Type |
| Pyrimidine-Sulfonamides | Carbonic Anhydrase II | 15.8 - 45.2 | Not Specified |
| 4,6-Disubstituted Pyrimidines | MARK4 | IC | Not Specified |
| Pleuromutilin-Pyrazolo[3,4-d]pyrimidine Conjugates | Bacterial Ribosome | MIC: 0.25 µg/mL | Not Specified |
This table presents data from related pyrimidine derivatives to illustrate the type of information obtained from enzyme kinetic studies. The data does not represent this compound.
Receptor binding assays are used to quantify the affinity of a ligand for a specific receptor. These assays typically use a radiolabeled ligand to compete with the test compound for binding to the receptor. The data from these experiments can be used to determine the equilibrium dissociation constant (Kd), which is a measure of the binding affinity, and the maximum number of binding sites (Bmax).
While specific receptor binding data for this compound is not available, a study on 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives as dual EGFR/ErbB-2 kinase inhibitors provides an example of how such studies are conducted. nih.gov In that study, the compounds were evaluated for their ability to inhibit the kinase activity of EGFR and ErbB-2, which are receptor tyrosine kinases. nih.gov The IC50 values obtained reflect the concentration of the compound required to inhibit 50% of the receptor's activity. nih.gov
Biophysical techniques provide detailed information about the kinetics and thermodynamics of molecular interactions.
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics of a ligand to a target molecule immobilized on a sensor surface. SPR can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC) is a technique that measures the heat changes that occur upon the binding of a ligand to a target molecule in solution. nih.gov ITC can be used to determine the binding affinity (Kd), the stoichiometry of binding (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). nih.gov
Although no specific SPR or ITC data has been published for this compound, these techniques would be invaluable for a detailed characterization of its binding to a biological target.
Structure-Interaction Relationship (SIR) Studies based on Derivatives
Structure-activity relationship (SAR) and structure-interaction relationship (SIR) studies involve synthesizing and testing a series of related compounds to understand how chemical modifications affect their biological activity and molecular interactions.
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These features can include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Based on the structure of this compound and related active compounds, a hypothetical pharmacophore model can be proposed. Key features would likely include:
A hydrogen bond acceptor: The nitrogen atoms in the pyrimidine ring.
A hydrogen bond donor: The secondary amine linking the pyrimidine and bromoaniline rings.
Two aromatic/hydrophobic regions: The dichlorophenyl ring and the substituted aniline (B41778) ring.
A halogen atom (bromine): Which can participate in halogen bonding or contribute to hydrophobic interactions.
Molecular docking studies of various pyrimidine derivatives into the active sites of their target proteins have helped to refine these pharmacophore models. nih.govnih.gov For example, in kinase inhibitors, the pyrimidine core often forms key hydrogen bonds with the hinge region of the enzyme's active site. The anilino moiety and its substituents typically occupy a hydrophobic pocket, and modifications to this part of the molecule can significantly impact potency and selectivity.
The development of a detailed SIR for this compound would require the synthesis and biological evaluation of a library of analogues with systematic modifications at the chloro, bromo, and anilino positions.
Design Principles for Modulating Specific Molecular Interactions
The rational design of analogs of this compound is a key strategy for optimizing their molecular interactions with biological targets, thereby enhancing their potency and selectivity. The design principles are largely derived from structure-activity relationship (SAR) studies of related 4-anilinopyrimidine derivatives, which serve as a valuable framework for predicting the impact of specific structural modifications. These modifications can be systematically applied to three main regions of the molecule: the pyrimidine core, the anilino moiety, and the chloro substituent.
Modifications of the Anilino Moiety: The 4-bromoanilino group plays a significant role in defining the selectivity and potency of the compound. The bromine atom, being a halogen, can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. The position and nature of substituents on the anilino ring are critical for modulating interactions with the target protein.
For instance, the introduction of small, lipophilic substituents at the meta position of the aniline ring has been shown to be favorable for the inhibition of certain kinases like Epidermal Growth Factor Receptor (EGFR). This suggests that the region of the ATP-binding pocket that accommodates this part of the molecule is likely hydrophobic in nature.
Furthermore, methylation of the amino group linking the pyrimidine and anilino rings can influence both the potency and the selectivity of the compound against different kinases. This modification can alter the hydrogen-bonding capacity and the rotational freedom of the anilino ring, thereby fine-tuning the fit of the inhibitor within the binding site.
Replacing the chloro group with other substituents can be a key strategy for modulating the compound's interactions. For example, introducing bulkier groups could lead to steric hindrance if the binding pocket is narrow, but could also provide additional beneficial interactions if the pocket is larger and has available hydrophobic regions. The nature of the substituent at this position can also influence the solubility and other physicochemical properties of the compound.
Computational Approaches in Design: Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, plays a pivotal role in elucidating the design principles for modulating the molecular interactions of this compound analogs. Molecular docking simulations can predict the binding mode of these compounds within the active site of a target protein, highlighting key interactions such as hydrogen bonds, halogen bonds, and hydrophobic interactions. These computational insights can guide the rational design of new derivatives with improved binding affinities.
QSAR studies can establish a mathematical relationship between the structural features of a series of compounds and their biological activity. By analyzing the impact of various physicochemical descriptors, such as hydrophobicity, electronic effects, and steric parameters, on the inhibitory activity, QSAR models can provide valuable guidance for the design of more potent analogs.
The following interactive table summarizes the general design principles and the expected impact of various modifications on the molecular interactions of this compound, based on findings from related 4-anilinopyrimidine derivatives.
| Molecular Moiety | Modification | Rationale for Modulation of Molecular Interactions | Potential Impact on Activity |
|---|---|---|---|
| Anilino Ring | Varying substituents (e.g., electron-donating, electron-withdrawing groups) | To probe the electronic and steric requirements of the target's binding pocket and to introduce new interaction points (e.g., hydrogen bonds, halogen bonds). | Can significantly alter potency and selectivity. |
| Anilino Ring | Positional isomerization of the bromo substituent (ortho, meta, para) | To optimize the position of the halogen bond donor and to better fit the topology of the binding site. | Likely to affect binding affinity and selectivity. |
| Amino Linker | N-methylation | To alter hydrogen bonding capacity, increase lipophilicity, and restrict conformational flexibility. | Can enhance potency for some targets while decreasing it for others; may improve cell permeability. |
| Pyrimidine C6-Position | Replacement of the chloro group with other halogens (F, Br, I) | To modulate the strength of halogen bonds and alter the electronic nature of the pyrimidine ring. | Expected to fine-tune binding affinity. |
| Pyrimidine C6-Position | Introduction of small alkyl or alkoxy groups | To explore hydrophobic interactions in the corresponding sub-pocket of the target. | May increase potency if the pocket is accommodating; could cause steric clashes otherwise. |
Detailed research findings on structurally related compounds have provided a solid foundation for these design principles. For example, studies on 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines have demonstrated that mono- and di-methylation of the anilino nitrogen can lead to increased potency against certain receptor tyrosine kinases like EGFR and PDGFR-β. This underscores the importance of fine-tuning the interactions in the region of the anilino linker.
Environmental Chemical Fate and Transformation Pathways Academic Research Perspective
Photolytic Degradation Mechanisms
Photolytic degradation, or photodegradation, is a process where light energy drives chemical reactions that break down a compound. This can occur through direct absorption of light (direct photolysis) or through reactions with photochemically generated reactive species in the environment (indirect photolysis).
Direct Photolysis Studies under Simulated Environmental Conditions
Indirect Photolysis via Reactive Oxygen Species
Indirect photolysis involves the degradation of a chemical by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen, and peroxide radicals, which are formed in sunlit surface waters containing natural photosensitizers like dissolved organic matter (DOM) and nitrate (B79036) ions.
Studies on anilinopyrimidine fungicides, which share the anilino-pyrimidine core structure, have shown that their photoinduced degradation can be significantly accelerated in the presence of iron(III)-polycarboxylate complexes, which are sources of hydroxyl radicals. The attack by these radicals typically leads to the hydroxylation of the aromatic and heterocyclic rings. It is plausible that 4-Chloro-6-(4-bromoanilino)pyrimidine would undergo similar indirect photolytic degradation, with potential hydroxylation at various positions on both the pyrimidine (B1678525) and the bromoaniline rings.
| Reactive Species | Potential Transformation of this compound | Supporting Evidence from Related Compounds |
| Hydroxyl Radical (•OH) | Hydroxylation of the pyrimidine ring, Hydroxylation of the bromoaniline ring, Potential cleavage of the amine bridge | Anilinopyrimidine fungicides undergo hydroxylation in the presence of •OH generating substances. |
| Singlet Oxygen (¹O₂) | Potential for oxidation reactions on the electron-rich aniline (B41778) ring | General reactivity of singlet oxygen with electron-rich aromatic amines. |
Hydrolytic Stability and Transformation Pathways
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by the pH of the surrounding water.
pH-Dependent Hydrolysis Kinetics and Reaction Orders
While specific kinetic data for this compound is absent, the hydrolytic behavior of chloropyrimidines is well-documented. The chlorine atom on the pyrimidine ring is an electrophilic center, making it susceptible to nucleophilic attack by water or hydroxide (B78521) ions. The rate of this reaction is highly dependent on pH.
Acidic Conditions: Under acidic conditions, the pyrimidine ring can be protonated, which can either increase or decrease the rate of hydrolysis depending on the specific positions of substituents. Research on other chloropyrimidines has demonstrated that acid-catalyzed hydrolysis can be a significant degradation pathway.
Neutral Conditions: At neutral pH, the rate of hydrolysis is generally slower compared to acidic or alkaline conditions.
Alkaline Conditions: Under alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, leading to a faster rate of hydrolysis. The reaction is typically first-order with respect to both the compound and the hydroxide ion concentration.
Based on these principles, it is expected that the hydrolysis of this compound would be slowest around neutral pH and would accelerate at both lower and higher pH values.
Identification and Characterization of Hydrolysis Products
The primary hydrolysis product of this compound is anticipated to be the replacement of the chlorine atom with a hydroxyl group, forming 6-(4-bromoanilino)pyrimidin-4-ol. This transformation from a chloropyrimidine to a pyrimidinone is a common hydrolytic fate for this class of compounds. Further degradation of this primary product could occur, but would likely proceed at a much slower rate.
| pH Condition | Expected Primary Hydrolysis Product | Reaction Mechanism |
| Acidic, Neutral, Alkaline | 6-(4-bromoanilino)pyrimidin-4-ol | Nucleophilic substitution of the chlorine atom by H₂O or OH⁻ |
Biotransformation Pathways in Environmental Systems**
Biotransformation, or biodegradation, is the chemical alteration of a substance by living organisms, primarily microorganisms like bacteria and fungi. This is a crucial pathway for the environmental degradation of many organic pollutants.
Given the structure of this compound, several biotransformation reactions are conceivable based on studies of similar halogenated aromatic compounds:
Dehalogenation: Microorganisms are known to dehalogenate aromatic compounds. This can occur reductively under anaerobic conditions or oxidatively under aerobic conditions. The bromine and chlorine atoms on the molecule are potential sites for microbial attack, leading to their removal and replacement with hydrogen or hydroxyl groups. Studies on the biodegradation of 4-chloroaniline (B138754) have shown that bacteria can utilize it as a carbon and nitrogen source, initiating degradation through a modified ortho-cleavage pathway after initial enzymatic reactions.
Hydroxylation: Microbial enzymes, particularly mono- and dioxygenases, can hydroxylate aromatic rings. This could lead to the formation of various hydroxylated metabolites of this compound on either the pyrimidine or the bromoaniline ring.
Amide/Amine Bond Cleavage: The bond between the pyrimidine ring and the bromoaniline moiety could be susceptible to enzymatic cleavage, breaking the molecule into 4-bromoaniline (B143363) and a derivative of 6-aminopyrimidine.
Ring Cleavage: Following initial transformations like hydroxylation, the aromatic rings can be cleaved by microbial dioxygenases, leading to further degradation into smaller, more biodegradable molecules.
| Potential Biotransformation Pathway | Enzymes Involved (Hypothesized) | Potential Products | Evidence from Related Compounds |
| Reductive Dechlorination/Debromination | Dehalogenases | 6-(4-bromoanilino)pyrimidine, 4-chloro-6-(anilino)pyrimidine | Microbial reductive dehalogenation of various halogenated aromatics is a known process. |
| Oxidative Dehalogenation/Hydroxylation | Monooxygenases, Dioxygenases | Hydroxylated and dehalogenated derivatives | Biodegradation of 4-chloroaniline proceeds via hydroxylation. |
| Amine Bridge Cleavage | Amidases/Hydrolases | 4-bromoaniline, 6-aminopyrimidine derivatives | Enzymatic cleavage of similar bonds in other xenobiotics. |
| Aromatic Ring Cleavage | Dioxygenases | Aliphatic acids | Common pathway in the aerobic degradation of aromatic compounds. |
Microbial Degradation Mechanisms: Identification of Biotransformation Pathways
The microbial degradation of this compound is predicted to be a complex process, likely initiated by the cleavage of the C-N bond linking the pyrimidine and the 4-bromoaniline moieties, or through initial enzymatic attacks on either of the aromatic rings. Microorganisms, particularly bacteria isolated from contaminated soils, are known to evolve metabolic pathways to utilize such halogenated aromatic compounds as sources of carbon and nitrogen. nih.gov
Hypothetical Pathway A: Initial Cleavage of the Anilino Bridge
One plausible initial step is the hydrolytic or oxidative cleavage of the secondary amine bridge. This would yield two primary intermediates: 4-chloro-6-aminopyrimidine and 4-bromophenol (B116583) (following deamination and hydroxylation of 4-bromoaniline). These intermediates would then enter separate degradation funnels.
Degradation of the Pyrimidine Moiety: The resulting 4-chloro-6-aminopyrimidine would likely undergo reductive or oxidative degradation. In the reductive pathway, common in anaerobic and some aerobic bacteria, the pyrimidine ring is sequentially reduced by enzymes such as dihydropyrimidine (B8664642) dehydrogenase, followed by ring cleavage by dihydropyrimidinase to form N-carbamoyl-β-alanine derivatives. Subsequent hydrolysis releases β-alanine, ammonia, and CO2. wikipedia.orgresearchgate.net Alternatively, an oxidative pathway, such as the Rut pathway discovered in Escherichia coli, could directly cleave the pyrimidine ring. asm.org
Degradation of the Bromoaniline Moiety: The 4-bromoaniline portion, likely converted to 4-bromocatechol, would follow a pathway similar to that of 4-chloroaniline. Bacteria such as Pseudomonas, Acinetobacter, and Klebsiella are known to degrade 4-chloroaniline. nih.gov The degradation typically proceeds via a modified ortho-cleavage pathway, initiated by dioxygenase enzymes that convert the aromatic ring into a diol (e.g., 4-bromocatechol). academicjournals.org This is followed by ring cleavage catalyzed by enzymes like chlorocatechol 1,2-dioxygenase. nih.gov
Hypothetical Pathway B: Initial Attack on the Aromatic Rings
Alternatively, microbial enzymes could initiate degradation without cleaving the parent molecule.
Dioxygenase Attack: Aromatic dioxygenases could hydroxylate either the bromoaniline or the chloropyrimidine ring, forming catechol or substituted catechol intermediates. This is a common strategy for destabilizing aromatic rings prior to cleavage. For instance, hydroxylation of the 4-bromoaniline ring would lead to a catechol-like derivative, which is a substrate for ring-cleavage enzymes.
Dehalogenation: Another potential initial step is enzymatic dehalogenation. Reductive dehalogenases can remove the chlorine or bromine atoms, a process often observed in anaerobic environments. This would render the molecule less recalcitrant and more susceptible to subsequent oxidative degradation.
The table below summarizes the potential enzymatic reactions involved in these hypothetical pathways.
| Enzyme Class | Potential Reaction | Substrate | Product | Relevance |
| Hydrolase/Amidase | Cleavage of C-N bond | This compound | 4-chloro-6-aminopyrimidine & 4-bromoaniline | Initiates degradation by separating the two core structures. |
| Dioxygenase | Dihydroxylation of aromatic ring | 4-bromoaniline or parent compound | 4-bromocatechol or dihydroxylated parent compound | Prepares the aromatic ring for cleavage. academicjournals.org |
| Chlorocatechol 1,2-dioxygenase | Ortho-cleavage of catechol ring | 4-bromocatechol | 3-bromo-cis,cis-muconic acid | Key step in the breakdown of halogenated aromatic compounds. nih.govacademicjournals.org |
| Dihydropyrimidine Dehydrogenase | Reduction of pyrimidine ring | 4-chloro-6-aminopyrimidine | Dihydropyrimidine derivative | First step in the reductive catabolic pathway for pyrimidines. creative-proteomics.com |
| Dihydropyrimidinase | Hydrolytic ring cleavage | Dihydropyrimidine derivative | N-carbamoyl-β-alanine derivative | Opens the pyrimidine ring for further breakdown. researchgate.net |
| Reductive Dehalogenase | Removal of halogen atom | Parent compound or halogenated intermediates | Dehalogenated derivative | Reduces toxicity and increases biodegradability. |
Metabolite Identification from Biotransformation Processes
Based on the hypothetical pathways described above, a range of metabolites could be expected from the microbial biotransformation of this compound. The identification of these metabolites in a laboratory setting would be crucial for confirming the degradation pathways. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be essential for separating and identifying these transient compounds.
Primary Metabolites: These would result from the initial enzymatic attacks on the parent molecule.
4-Chloro-6-aminopyrimidine: Formed by the cleavage of the anilino bridge.
4-Bromoaniline: Also formed from the cleavage of the anilino bridge.
4-Bromocatechol: A likely product from the dioxygenation of 4-bromoaniline. academicjournals.org
Secondary and Intermediate Metabolites: These arise from the further breakdown of primary metabolites.
From the Pyrimidine Moiety:
Dihydrouracil derivatives: Following the reduction of the pyrimidine ring.
N-carbamoyl-β-alanine: A key intermediate from the hydrolytic cleavage of the dihydropyrimidine ring. wikipedia.org
β-alanine, Ammonia, and CO2: The final mineralized products of the reductive pyrimidine pathway. researchgate.net
From the Bromoaniline Moiety:
3-Bromo-cis,cis-muconic acid: Resulting from the ortho-cleavage of 4-bromocatechol, analogous to the degradation of 4-chlorocatechol. academicjournals.org
Maleylacetic acid derivatives: Formed during the subsequent steps of the ortho-cleavage pathway.
The following table presents a list of predicted metabolites and their likely precursor and degradation pathway.
| Predicted Metabolite | Chemical Formula | Precursor | Hypothetical Pathway |
| 4-Chloro-6-aminopyrimidine | C4H4ClN3 | Parent Compound | Pathway A: C-N Bond Cleavage |
| 4-Bromoaniline | C6H6BrN | Parent Compound | Pathway A: C-N Bond Cleavage |
| 4-Bromocatechol | C6H5BrO2 | 4-Bromoaniline | Pathway A: Dioxygenation |
| 3-Bromo-cis,cis-muconic acid | C6H5BrO4 | 4-Bromocatechol | Pathway A: Ortho-Ring Cleavage |
| N-carbamoyl-β-alanine | C4H8N2O3 | Dihydropyrimidine derivative | Pathway A: Pyrimidine Catabolism |
| β-alanine | C3H7NO2 | N-carbamoyl-β-alanine | Pathway A: Pyrimidine Catabolism |
Advanced Analytical Methodologies for Research on 4 Chloro 6 4 Bromoanilino Pyrimidine
Chromatographic Separations for Isomer Resolution and Purity Assessment in Research Samples
Chromatography is the cornerstone of analytical chemistry for separating and identifying components within a mixture. For 4-Chloro-6-(4-bromoanilino)pyrimidine, various chromatographic techniques are essential for ensuring the quality and integrity of research samples by resolving isomers and profiling impurities.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like this compound. rjptonline.org The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any synthesis-related impurities or degradation products.
Reversed-phase HPLC is the most common mode used for the analysis of pyrimidine (B1678525) derivatives. researchgate.net The separation is typically achieved on columns with a nonpolar stationary phase (e.g., C18 or C8 silica (B1680970) gel) and a polar mobile phase. researchgate.net Method development focuses on adjusting the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), pH (using buffers like phosphate (B84403) or acetate), column temperature, and flow rate to obtain sharp, symmetrical peaks with good resolution. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate compounds with a wide range of polarities. researchgate.net UV detection is suitable for this compound due to the chromophoric nature of the pyrimidine and anilino rings.
Optimization aims to maximize resolution while minimizing analysis time. A typical optimized method for this compound might involve a C18 column with a gradient elution of acetonitrile and water, monitored at a wavelength determined by the compound's UV absorbance maximum.
Table 1: Example of an Optimized HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Instrument | HPLC System with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start at 30% B, increase to 95% B over 15 min, hold for 5 min, return to 30% B over 1 min, equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to its relatively high molecular weight and polarity, this compound itself is not suitable for direct GC analysis. However, GC-MS is invaluable for profiling volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.
For the analysis of potential non-volatile, halogenated impurities, derivatization may be required to increase their volatility. The mass spectrometer detector offers high selectivity and specificity, particularly for halogenated compounds, which exhibit characteristic isotopic patterns due to the presence of chlorine and bromine isotopes. nih.gov A halogen-specific detector (XSD) can also be employed for its high selectivity towards halogenated compounds. nih.gov
Table 2: Potential Volatile Impurities and Byproducts Detectable by GC-MS
| Potential Impurity | Rationale | Primary Diagnostic Ions (m/z) |
|---|---|---|
| 4-Bromoaniline (B143363) | Unreacted starting material | 171, 173 (M+), 92, 65 |
| 4,6-Dichloropyrimidine (B16783) | Unreacted starting material | 148, 150, 152 (M+), 113, 115 |
| Phenol | Potential degradation product | 94 (M+), 66, 65 |
| Pyridine | Potential catalyst or base | 79 (M+), 52 |
While this compound is an achiral molecule, its derivatives synthesized in subsequent research steps may contain stereocenters, resulting in enantiomers. Enantiomers have identical physical properties but can exhibit significantly different biological activities. Therefore, the separation and analysis of enantiomers are critical in research. interchim.com
Chiral chromatography, typically a form of HPLC, is the most effective method for separating enantiomers. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.org Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. wikipedia.orglcms.cz Method development involves screening various chiral columns and mobile phases (both normal-phase and reversed-phase) to find conditions that provide baseline separation of the enantiomers. interchim.com
Table 3: Illustrative Chiral HPLC Separation Parameters for a Hypothetical Derivative
| Parameter | Condition |
|---|---|
| Hypothetical Analyte | Chiral derivative of this compound |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm |
| Mobile Phase | Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 275 nm |
| Expected Result | Separation of two peaks corresponding to the R- and S-enantiomers |
Quantitative Analysis in Complex Research Matrices
Quantifying the concentration of this compound in complex matrices, such as biological fluids or cell culture media, is essential for many research studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and selectivity.
Before a quantitative method can be reliably used, it must undergo rigorous validation to ensure it is fit for its intended purpose. nih.gov Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:
Precision: The closeness of agreement among a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (%RSD).
Accuracy: The closeness of the measured value to the true value. It is determined by spike-recovery experiments, where known amounts of the analyte are added to a blank matrix and the percentage recovery is calculated.
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards and performing a linear regression analysis on the concentration-response curve. The correlation coefficient (r²) should be close to 1.
Table 4: Representative Method Validation Summary for a Quantitative LC-MS/MS Assay
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | Defined by linear response | 1 - 1000 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% | 4.5% - 8.2% |
| Inter-day Precision (%RSD) | ≤ 15% | 6.1% - 11.5% |
| Accuracy (% Recovery) | 85% - 115% | 92.7% - 106.3% |
When analyzing samples from complex biological or environmental sources, other components in the matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source. longdom.org This phenomenon, known as the matrix effect, can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy and precision of quantitative results. nih.govtandfonline.com
Evaluating the matrix effect is a critical part of method development for LC-MS analysis. tandfonline.com It is often quantified by comparing the response of an analyte spiked into a post-extraction blank matrix sample to the response of the analyte in a pure solvent. nih.gov
Several strategies can be employed to mitigate matrix effects:
Optimized Sample Preparation: Using more effective sample cleanup techniques (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.
Chromatographic Separation: Adjusting the HPLC method to separate the analyte from co-eluting matrix components. tandfonline.com
Use of an Internal Standard: The most effective approach is the use of a stable isotope-labeled (SIL) internal standard, which co-elutes with the analyte and experiences the same matrix effects, thus compensating for signal variations. chromatographyonline.com
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples to compensate for the effect. tandfonline.com
Table 5: Quantification of Matrix Effect
| Sample Type | Description | Mean Peak Area (n=3) | Matrix Effect (%) |
|---|---|---|---|
| Set 1 | Analyte in pure solvent (e.g., methanol) | 1,520,000 | - |
| Set 2 | Analyte spiked into extracted blank plasma | 988,000 | -35.0% (Ion Suppression) |
Hyphenated Techniques for Structural Elucidation and Trace Analysis
Hyphenated techniques provide a multidimensional analytical approach, offering enhanced resolution and specificity compared to standalone methods. nih.gov For a molecule like this compound, which contains multiple functional groups and reactive sites, these combined technologies are crucial for unambiguous identification of transformation products and for monitoring reaction progress with high fidelity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for metabolomics and reaction monitoring due to its exceptional sensitivity and specificity. nih.govdtu.dk The initial LC stage separates the parent compound from its metabolites or reaction products based on their physicochemical properties, such as polarity. Subsequently, the mass spectrometer provides high-resolution mass data and fragmentation patterns, which are essential for structural identification. nih.gov
In the context of this compound, LC-MS/MS is adept at identifying potential metabolites formed through common biotransformation pathways. These pathways often involve oxidation (hydroxylation), hydrolysis, and conjugation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a metabolite from its accurate mass, while tandem MS (MS/MS) experiments generate specific fragmentation patterns that act as a structural fingerprint. For instance, the fragmentation of the parent molecule can be compared with that of a suspected metabolite; a common fragmentation pattern would suggest a shared core structure, while the mass difference would indicate the type of metabolic modification.
Studies on related anilinopyrimidine compounds have successfully used LC-MS/MS to identify hydroxylated derivatives and their glycosylated forms in complex samples. researchgate.net This approach involves monitoring for specific mass shifts corresponding to metabolic reactions. For example, hydroxylation results in a mass increase of 16 Da (due to the addition of an oxygen atom). By comparing retention times and fragmentation spectra with those of the parent compound, the position of the modification can often be inferred. researchgate.netsemanticscholar.org
The elucidation of reaction pathways, such as nucleophilic substitution at the chlorine-bearing carbon, can also be effectively monitored. nih.gov By acquiring LC-MS/MS data at various time points during a reaction, it is possible to track the depletion of reactants and the formation of intermediates and final products. Selected reaction monitoring (SRM) can be employed for highly sensitive and specific quantification of targeted species within the reaction mixture. researchgate.net
Table 1: Illustrative LC-MS/MS Data for Potential Metabolites of this compound
| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Key MS/MS Fragments (Hypothetical) | Potential Metabolic Pathway |
| This compound | C₁₀H₇BrClN₃ | 301.95 | 301.9512 | 222.0 (Loss of Br), 195.0 (Loss of C₄H₂N₂Cl) | Parent Compound |
| Hydroxylated Metabolite | C₁₀H₇BrClN₃O | 317.95 | 317.9461 | 238.0, 211.0 | Oxidation |
| Dechlorinated-Hydrolyzed Metabolite | C₁₀H₈BrN₃O | 267.99 | 267.9927 | 188.0, 161.0 | Hydrolysis of Chloro group |
| Glucuronide Conjugate | C₁₆H₁₅BrN₃O₆ | 456.01 | 456.0143 | 301.95 (Loss of Glucuronic acid) | Phase II Conjugation |
Note: This table is for illustrative purposes to demonstrate the application of LC-MS/MS and does not represent experimentally verified data for this specific compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. nih.gov In the field of metabolomics and reaction analysis, NMR is highly valued for its quantitative capabilities and its ability to identify unknown compounds in complex mixtures without the need for extensive sample preparation or chromatographic separation. nih.govnih.gov
For reaction monitoring, real-time NMR spectroscopy allows for the direct observation of changes in the chemical environment of atomic nuclei as a reaction proceeds. nih.govexlibrisgroup.com By monitoring the disappearance of signals corresponding to the reactants and the simultaneous appearance of new signals from intermediates and products, a detailed kinetic and mechanistic profile of the reaction can be constructed. For this compound, one could monitor the distinct signals of the pyrimidine and aniline (B41778) ring protons. A change in the chemical shift or multiplicity of these protons would indicate a structural modification, such as the substitution of the chlorine atom, which would alter the electronic environment of the entire molecule.
NMR is particularly advantageous for analyzing complex mixtures where components may be difficult to separate chromatographically. ed.ac.uk One-dimensional (1D) ¹H NMR spectra provide a rapid overview of the mixture's composition, while two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can resolve overlapping signals and reveal connectivity between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively. This detailed connectivity information is crucial for the unambiguous structural elucidation of novel reaction products or metabolites. nih.gov The combination of NMR with MS data provides a highly confident approach to structure determination. researchgate.net
Table 2: Hypothetical ¹H NMR Chemical Shift Changes for Monitoring a Reaction of this compound
| Proton Position (Structure) | Reactant Chemical Shift (ppm) | Product Chemical Shift (ppm) (Hypothetical Substitution at C4-Cl) | Rationale for Change |
| Pyrimidine H-2 | 8.65 | 8.50 | Change in electron-withdrawing nature at C4 affects the entire ring. |
| Pyrimidine H-5 | 6.90 | 7.10 | Substitution at the adjacent C4 position directly influences the local electronic environment. |
| Aniline H-2', H-6' | 7.60 | 7.62 | Minor change, as the modification is distant from this ring. |
| Aniline H-3', H-5' | 7.50 | 7.51 | Minor change, as the modification is distant from this ring. |
| N-H | 9.80 | 9.75 | Slight change in the electronic environment of the pyrimidine ring. |
Note: This table is illustrative, showing the principle of using NMR for reaction monitoring. The chemical shift values are hypothetical and would depend on the specific reaction and solvent conditions.
Future Perspectives and Emerging Research Directions
Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis
The future of synthesizing 4-Chloro-6-(4-bromoanilino)pyrimidine and its derivatives is increasingly geared towards "green" and more efficient methodologies. Traditional multi-step syntheses are often resource-intensive and can generate significant waste. Emerging research is focused on overcoming these limitations through unconventional approaches.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for pyrimidine (B1678525) derivatives. nih.govnih.gov The application of microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to higher reproducibility, scalability, and safety, particularly for exothermic reactions. The synthesis of functionalized pyrimidines is an area where flow chemistry could streamline production and purification.
Micellar Catalysis: Performing reactions in water using surfactants to create nanomicelles represents a significant step towards sustainable chemistry. This approach minimizes the reliance on volatile and often toxic organic solvents. For instance, a scalable and environmentally benign protocol for a Suzuki–Miyaura cross-coupling, a key reaction for creating C-C bonds in such molecules, has been reported in water using a vitamin E-derived surfactant. researchgate.net This highlights a viable green alternative for synthesizing complex pyrimidine-based structures.
These sustainable methods are not only environmentally conscious but also align with the principles of process intensification, aiming to make chemical manufacturing more efficient and economical.
| Synthetic Approach | Key Advantages | Relevance to this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, fewer byproducts. nih.govnih.gov | Rapid and efficient synthesis of the pyrimidine core and subsequent functionalization. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Potential for large-scale, automated production with high purity. |
| Micellar Catalysis | Use of water as a solvent, reducing organic waste. researchgate.net | Environmentally friendly synthesis, particularly for cross-coupling reactions to build analogs. |
Application in Supramolecular Chemistry and Advanced Materials Science (as a building block)
The rigid, planar structure of the pyrimidine core, combined with the specific functional groups of this compound (halogen atoms for halogen bonding, N-H group for hydrogen bonding, and aromatic rings for π-π stacking), makes it a highly promising candidate as a molecular building block, or "tecton," in supramolecular chemistry and materials science.
Future research is expected to leverage these features for the rational design of:
Crystal Engineering: The hydrogen and halogen bond donor/acceptor sites can be used to direct the self-assembly of molecules into predictable, well-defined crystalline architectures, such as co-crystals and metal-organic frameworks (MOFs). The planarity of the related 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine molecule, for instance, facilitates the formation of dimers through hydrogen bonds, which then link into two-dimensional networks. nih.gov
Organic Electronics: The extended π-conjugated system of the molecule suggests potential applications in organic semiconductors, thin-film transistors, and organic light-emitting diodes (OLEDs). By modifying the substituents, the electronic properties (e.g., HOMO/LUMO energy levels) could be fine-tuned for specific device requirements. Pyrimidines are recognized as valuable building blocks for functional materials. rsc.org
Smart Materials: Incorporation of this molecule into polymers or gels could lead to materials that respond to external stimuli (e.g., light, heat, or chemical analytes). The specific binding capabilities of the pyrimidine core could be exploited to create sensors or responsive drug-delivery systems.
Advanced Machine Learning and Artificial Intelligence for Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of molecules like this compound. Instead of relying solely on intuition-driven, iterative synthesis and testing, computational models can predict molecular properties and suggest novel structures with desired characteristics.
Emerging applications in this area include:
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data from pyrimidine derivatives to build robust QSAR models. These models can then predict the biological activity or material properties of new, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis.
Generative Models: Advanced AI techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules. By providing the model with a desired set of properties (e.g., high kinase inhibitory activity, specific fluorescence spectrum), these algorithms can generate novel pyrimidine-based structures optimized for a particular function.
Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic routes. This can accelerate the discovery of more efficient ways to synthesize the target compound and its derivatives, potentially identifying unconventional pathways that a human chemist might overlook. A study on pyrimidine corrosion inhibitors has already demonstrated the successful use of data-driven ML models for prediction and design. researchgate.net
Integration into Chemical Biology Tools for Target Identification and Mechanism Probing
While many pyrimidine derivatives are known to have biological activity, the precise molecular targets and mechanisms of action are often not fully understood. This compound can serve as a scaffold for the development of sophisticated chemical biology probes to investigate complex biological systems.
Future research will likely focus on modifying the core structure to create:
Affinity-Based Probes: By attaching a reactive group or a photo-activatable cross-linker to the molecule, it can be used to covalently label its biological target(s) within a cell lysate or even in living cells. Subsequent proteomic analysis can then identify the specific protein(s) that the compound interacts with.
Fluorescent Probes: Tagging the molecule with a fluorophore would allow for real-time visualization of its subcellular localization and dynamics using advanced microscopy techniques. This can provide crucial insights into where the compound acts within the cell.
Biotinylated Pull-Down Probes: Appending a biotin (B1667282) tag to the molecule allows for its use in pull-down assays. After incubation with a cell extract, the molecule and its bound proteins can be captured on streptavidin beads, enabling the isolation and identification of target proteins. This approach is a cornerstone of modern target identification strategies. mdpi.com
These tools will be instrumental in moving from observing a biological effect to understanding the underlying molecular interactions that cause it.
Interdisciplinary Approaches to Understanding Complex Molecular Behavior and Interactions
A complete understanding of a molecule like this compound requires a convergence of expertise from multiple scientific disciplines. The future of research in this area is inherently interdisciplinary, combining theoretical predictions with advanced experimental validation.
Key interdisciplinary synergies include:
Computational and Experimental Biophysics: Combining molecular docking and molecular dynamics (MD) simulations with experimental techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and surface plasmon resonance (SPR). Computational models can predict how the molecule binds to a target protein, while experimental methods can validate these predictions and provide high-resolution structural information. Molecular docking has been effectively used to study the binding affinity of related pyrimidine derivatives. nih.gov
Synthetic Chemistry and Cell Biology: A close feedback loop between synthetic chemists designing and creating new analogs and cell biologists testing their effects on cellular pathways is crucial. This iterative process allows for rapid optimization of molecular properties based on biological outcomes, such as inhibiting cancer cell proliferation or modulating an enzymatic pathway. nih.gov
Materials Science and Quantum Chemistry: The design of new materials based on this molecule will rely on quantum chemical calculations (e.g., Density Functional Theory) to predict electronic and optical properties. These theoretical insights will guide materials scientists in fabricating and testing novel functional devices.
By integrating these diverse approaches, the scientific community can build a holistic picture of the molecule's behavior, from its fundamental quantum properties to its functional effects in complex systems.
Q & A
Q. What are standard synthetic routes for 4-Chloro-6-(4-bromoanilino)pyrimidine, and how can intermediates be optimized?
A two-step approach is common: (1) Condensation of 4-bromoaniline with a pre-functionalized pyrimidine core (e.g., 4,6-dichloropyrimidine) using a base like NaH or K₂CO₃ in anhydrous THF/DMF. (2) Selective chlorination at the 4-position using POCl₃ under reflux . Key intermediates (e.g., 6-(4-bromoanilino)pyrimidin-4-ol) require purification via column chromatography (silica gel, hexane/EtOAc gradient). Optimization includes adjusting stoichiometry (1.2–1.5 eq. of 4-bromoaniline) and reaction time (6–12 hrs) to minimize byproducts like di-substituted derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for bromoaniline; pyrimidine C-Cl at ~160 ppm in ¹³C) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₇BrClN₃⁺: calcd. 300.9412, found 300.9415) .
- XRD : Resolve crystal packing and dihedral angles between pyrimidine and bromoaniline moieties (e.g., monoclinic P21/n space group, β ≈ 114°) .
Advanced Research Questions
Q. How can conflicting crystallographic data on halogenated pyrimidines be resolved?
Discrepancies in unit cell parameters (e.g., β-angle variations >2°) may arise from solvent inclusion or polymorphism. Strategies:
- Recrystallize in alternative solvents (e.g., EtOH vs. DCM) to compare packing motifs .
- Use synchrotron XRD for high-resolution data (≤0.8 Å) to detect weak interactions (e.g., C–Br···π contacts) .
- Validate with DFT calculations (B3LYP/6-311+G(d,p)) to correlate experimental vs. theoretical bond lengths .
Q. What methodologies assess the bioactivity of this compound derivatives?
- Kinase inhibition : Screen against p38 MAPK or PI3K using ATP-competitive assays (IC₅₀ determination via luminescence/fluorescence) .
- Antimicrobial activity : Broth microdilution (MIC testing) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with controls for solvent cytotoxicity .
- Cellular uptake : LC-MS quantification in HEK293 cells after 24-hr exposure (logP ≈ 2.5 suggests moderate permeability) .
Q. How can low yields in Pd-catalyzed cross-coupling reactions with this compound be addressed?
Common issues:
- Catalyst poisoning : Replace Pd(PPh₃)₄ with XPhos Pd G3 for enhanced stability against bromine .
- Solvent optimization : Use degassed toluene/DMF (4:1) with 10 mol% CuI to accelerate Sonogashira couplings .
- Byproduct suppression : Add molecular sieves (3Å) to sequester H₂O during Suzuki-Miyaura reactions .
Data Analysis and Validation
Q. What statistical approaches reconcile discrepancies in biological assay results?
- Dose-response curves : Fit using nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates in cytotoxicity assays .
- Multivariate analysis : PCA to cluster bioactivity profiles across derivative libraries (e.g., halogen vs. alkyl substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
